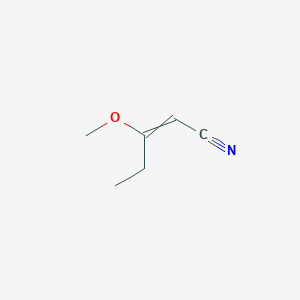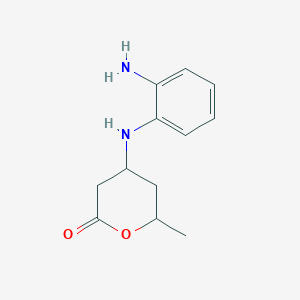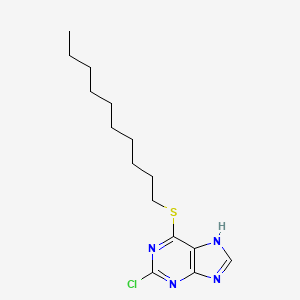
4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromomethyl group, a nitro group, and a phenoxyethyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide typically involves multiple steps One common method starts with the nitration of a benzamide derivative to introduce the nitro group This is followed by bromination to add the bromomethyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The bromomethyl group can be substituted with other nucleophiles.
Substitution: The bromomethyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromomethyl group can yield a variety of functionalized benzamides.
Applications De Recherche Scientifique
4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Chloromethyl)-3-nitro-N-(2-phenoxyethyl)benzamide
- 4-(Bromomethyl)-3-nitro-N-(2-methoxyethyl)benzamide
- 4-(Bromomethyl)-3-nitro-N-(2-phenylethyl)benzamide
Uniqueness
4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide is unique due to the combination of its functional groups. The presence of both a bromomethyl and a nitro group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, the phenoxyethyl group can enhance its biological activity and solubility, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
651026-69-6 |
|---|---|
Formule moléculaire |
C16H15BrN2O4 |
Poids moléculaire |
379.20 g/mol |
Nom IUPAC |
4-(bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide |
InChI |
InChI=1S/C16H15BrN2O4/c17-11-13-7-6-12(10-15(13)19(21)22)16(20)18-8-9-23-14-4-2-1-3-5-14/h1-7,10H,8-9,11H2,(H,18,20) |
Clé InChI |
LAFINYLYHBBKJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C=C2)CBr)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol](/img/structure/B12604669.png)

![4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one](/img/structure/B12604674.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12604687.png)



![Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-](/img/structure/B12604699.png)
![4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol](/img/structure/B12604712.png)
![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)



